>100‑Fold Greater Molar Cytotoxicity Than Mitomycin C in Both Sensitive and Multidrug‑Resistant Leukaemia Cells
In a direct comparative study using P388/S (sensitive) and P388/R‑84 (multidrug‑resistant) mouse leukaemia cells, BMY‑25067 was >100 times more cytotoxic than mitomycin C on a molar basis in both cell lines. Moreover, MMC and BMY‑25282 produced significantly lower DNA interstrand cross‑links (ISC) in the resistant P388/R‑84 line, whereas BMY‑25067 maintained ISC formation at levels comparable to those observed in sensitive cells [1]. This indicates that the compound circumvents a resistance mechanism that severely attenuates the DNA‑damaging capacity of the parent drug.
| Evidence Dimension | Molar cytotoxicity (fold difference vs. MMC) and ISC maintenance in resistant cells |
|---|---|
| Target Compound Data | BMY-25067: >100× more cytotoxic than MMC in P388/S and P388/R-84; ISC formation comparable in resistant and sensitive cells. |
| Comparator Or Baseline | Mitomycin C: 1× (reference); ISC significantly lower in P388/R-84 vs. P388/S. BMY-25282: ISC also significantly lower in P388/R-84. |
| Quantified Difference | >100-fold cytotoxicity advantage; ISC formation preserved in resistant cells for BMY-25067 only. |
| Conditions | P388/S and P388/R-84 mouse leukaemia cell lines; drug exposure in vitro; ISC measured by alkaline elution. |
Why This Matters
For users needing a mitomycin‑class agent that retains DNA‑cross‑linking potency in multidrug‑resistant backgrounds—an attribute MMC and BMY‑25282 lose—BMY‑25067 is the only candidate that delivers this capability.
- [1] Xu BH, Singh SV. Effect of buthionine sulfoximine and ethacrynic acid on cytotoxic activity of mitomycin C analogues BMY 25282 and BMY 25067. Cancer Res. 1992 Dec 1;52(23):6666-70. View Source
